An In-depth Technical Guide to 4-[(Phenethyloxy)methyl]piperidine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 4-[(Phenethyloxy)methyl]piperidine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Phenethyloxy)methyl]piperidine is a heterocyclic organic compound featuring a piperidine ring functionalized with a phenethyloxy methyl group. As a member of the diverse piperidine class of molecules, which are integral to numerous pharmaceuticals and biologically active compounds, this molecule holds potential as a key intermediate in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive analysis of its chemical structure, predicted physicochemical properties, and a discussion of potential synthetic routes. While specific experimental data for 4-[(Phenethyloxy)methyl]piperidine is not extensively available in public literature, this document leverages established chemical principles and data from analogous structures to offer valuable insights for researchers.
Core Chemical Profile
The fundamental identity of 4-[(Phenethyloxy)methyl]piperidine lies in its unique combination of a saturated nitrogen-containing heterocycle and an aromatic ether moiety. This structure suggests a range of chemical behaviors and potential biological interactions.
| Identifier | Value | Source |
| IUPAC Name | 4-[(2-Phenylethoxy)methyl]piperidine | N/A |
| CAS Number (Free Base) | 883546-79-0 | [3] |
| Molecular Formula (Free Base) | C₁₄H₂₁NO | N/A |
| Molecular Weight (Free Base) | 219.33 g/mol | N/A |
| CAS Number (HCl Salt) | 1185299-23-3 | [3] |
| Molecular Formula (HCl Salt) | C₁₄H₂₂ClNO | [3] |
| Molecular Weight (HCl Salt) | 255.78 g/mol | [4] |
Chemical Structure:
Caption: Chemical structure of 4-[(Phenethyloxy)methyl]piperidine.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following properties are predicted based on the compound's structure and data from similar molecules. These values should be considered estimates.
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Many similar piperidine derivatives exist as oils or solids with low melting points.[5] |
| Boiling Point | > 250 °C at atmospheric pressure. | High boiling points are characteristic of molecules with this molecular weight and functional groups capable of hydrogen bonding. |
| Melting Point | Not readily predictable without experimental data. | The hydrochloride salt is expected to be a crystalline solid with a defined melting point. |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and DMSO. Low solubility in water is predicted for the free base. The hydrochloride salt would exhibit greater aqueous solubility. | The presence of the large hydrophobic phenethyl group and the piperidine ring suggests limited water solubility for the free base. Salt formation introduces ionic character, increasing water solubility.[5] |
| pKa | Estimated to be in the range of 9-11 for the protonated piperidine nitrogen. | This is a typical pKa range for secondary amines in a piperidine ring. |
Proposed Synthetic Pathways
The synthesis of 4-[(Phenethyloxy)methyl]piperidine can be logically approached through established synthetic methodologies. The most direct route is a Williamson ether synthesis.[6][7][8]
Caption: Proposed synthetic workflow for 4-[(Phenethyloxy)methyl]piperidine.
Williamson Ether Synthesis: A Step-by-Step Protocol
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and has not been optimized for this specific transformation.
Step 1: Deprotonation of 4-(Hydroxymethyl)piperidine
-
To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
Causality Behind Experimental Choices:
-
Anhydrous conditions and inert atmosphere: The alkoxide intermediate is a strong base and will react with water. The inert atmosphere prevents reaction with atmospheric moisture and oxygen.
-
Strong base: A strong base is required to deprotonate the alcohol, which has a pKa of approximately 16-18. Sodium hydride is often used as it forms a non-nucleophilic byproduct (H₂ gas).
-
Aprotic solvent: Aprotic solvents like THF and DMF are used because they do not have acidic protons that can quench the alkoxide. They also effectively solvate the cation of the base.
Step 2: Nucleophilic Substitution
-
To the solution of the in situ generated alkoxide, add a solution of phenethyl bromide (1.0 eq) in the same anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for THF) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Causality Behind Experimental Choices:
-
Primary alkyl halide: Phenethyl bromide is a primary alkyl halide, which is ideal for an Sₙ2 reaction. Secondary or tertiary halides would favor elimination as a side reaction.[9]
-
Heating: Heating is often necessary to provide the activation energy for the substitution reaction to proceed at a reasonable rate.
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to afford the desired 4-[(phenethyloxy)methyl]piperidine.
Self-Validating System:
-
The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new product spot.
-
The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectral data can be predicted based on the structure.
¹H NMR Spectroscopy:
-
Aromatic protons: A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Phenethyl -CH₂-: A triplet around δ 2.8-3.0 ppm.
-
Ether-linked -CH₂-: A triplet around δ 3.5-3.7 ppm.
-
Piperidine -CH-: A multiplet around δ 1.7-1.9 ppm.
-
Piperidine -CH₂- adjacent to N: Multiplets in the region of δ 2.5-3.1 ppm.
-
Piperidine -CH₂- at C3 and C5: Multiplets in the region of δ 1.2-1.8 ppm.
-
Piperidine N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy:
-
Aromatic carbons: Signals in the range of δ 125-140 ppm.
-
Ether-linked carbons: Signals around δ 70-75 ppm.
-
Piperidine carbons: Signals in the range of δ 30-50 ppm.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 219.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the phenethyl group, cleavage of the ether bond, and fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy:
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions in the region of 2800-3000 cm⁻¹.
-
C-O stretch (ether): A strong absorption in the region of 1050-1150 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
Potential Applications and Pharmacological Relevance
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs with diverse therapeutic applications.[2] The presence of the phenethyloxy moiety in 4-[(phenethyloxy)methyl]piperidine suggests several potential areas of pharmacological interest.
Caption: Potential areas of pharmacological investigation for 4-[(Phenethyloxy)methyl]piperidine.
-
Central Nervous System (CNS) Activity: Many piperidine derivatives exhibit activity at CNS targets, including dopamine, serotonin, and opioid receptors. The phenethyl group is also a common feature in many CNS-active compounds. Therefore, 4-[(phenethyloxy)methyl]piperidine could be a valuable starting point for the development of novel antipsychotics, antidepressants, or anxiolytics.
-
Analgesic Properties: The 4-substituted piperidine motif is a core component of potent analgesic agents, such as fentanyl and its analogues.[10] Further modification of the core structure of 4-[(phenethyloxy)methyl]piperidine could lead to the discovery of new pain management therapies.
-
Ion Channel Modulation: The lipophilic nature of the phenethyl group combined with the basic piperidine nitrogen could facilitate interactions with various ion channels, suggesting potential applications in cardiovascular or neurological disorders.
Safety and Handling
As with any chemical compound for which toxicological data is not widely available, 4-[(phenethyloxy)methyl]piperidine should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-[(Phenethyloxy)methyl]piperidine represents an intriguing, yet underexplored, chemical entity. Its structure, combining the pharmacologically significant piperidine ring with a phenethyloxy moiety, suggests a high potential for biological activity. This guide has provided a theoretical framework for its synthesis, predicted its key physicochemical and spectroscopic properties, and outlined potential avenues for its application in drug discovery. While the lack of extensive experimental data necessitates a cautious and predictive approach, the information presented here serves as a valuable resource for researchers interested in exploring the chemistry and potential therapeutic utility of this and related compounds. Further experimental investigation is warranted to validate these predictions and unlock the full potential of 4-[(phenethyloxy)methyl]piperidine.
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